3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Catalog No.
S1766547
CAS No.
37620-37-4
M.F
C16H13ClO
M. Wt
256.72g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-o...

CAS Number

37620-37-4

Product Name

3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

IUPAC Name

3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Molecular Formula

C16H13ClO

Molecular Weight

256.72g/mol

InChI

InChI=1S/C16H13ClO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3

InChI Key

WSEZVGWJTWBTQK-IZZDOVSWSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl

Antibacterial and Antifungal Activity:

The presence of the chalcone moiety, a core structure in many natural products with diverse biological activities, makes 4-Cl-4'-Me-chalcone a potential candidate for research into antibacterial and antifungal properties. Studies have shown that other chalcone derivatives exhibit promising activity against various bacterial and fungal strains []. Further research is needed to explore the specific activity of 4-Cl-4'-Me-chalcone against different microorganisms.

Anti-cancer Properties:

Some chalcone derivatives have demonstrated anti-cancer properties, including inducing cell death in cancer cells and inhibiting their proliferation []. The presence of the chlorine and methyl groups in 4-Cl-4'-Me-chalcone might influence its potential anti-cancer activity. However, specific research on this application for 4-Cl-4'-Me-chalcone is currently lacking, and further studies are warranted to investigate its potential in this area.

Medicinal Chemistry and Drug Discovery:

The structural features of 4-Cl-4'-Me-chalcone can serve as a starting point for medicinal chemistry research. By modifying its structure, scientists can potentially develop new molecules with improved properties and target specific biological processes. This approach has been successfully employed for other chalcone derivatives, leading to the development of novel therapeutic agents [].

3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, also known as 4-Chloro-4'-methylchalcone, is an organic compound with the molecular formula C16H13ClOC_{16}H_{13}ClO and a molecular weight of approximately 256.73 g/mol. This compound features a conjugated enone system, characterized by two aromatic rings connected through a double bond and a carbonyl group. The chlorine atom is located at the para position of one of the phenyl rings, while a methyl group occupies the para position of the other phenyl ring. This structural configuration contributes to its potential biological activities and chemical reactivity .

The chemical reactivity of 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one is primarily influenced by its enone functional group, which can participate in various reactions such as:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Aldol Condensation: Under basic conditions, this compound can participate in aldol reactions, forming β-hydroxy ketones.
  • Electrophilic Aromatic Substitution: The presence of substituents on the aromatic rings can affect their reactivity towards electrophiles, allowing for further functionalization.

The synthesis of 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the condensation of appropriate aldehydes or ketones. One common method is:

  • Condensation Reaction: Combine 4-chlorobenzaldehyde and 4-methylacetophenone in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) to facilitate the reaction.
  • Isolation: The product can be isolated through filtration and recrystallization from suitable solvents.

This method exploits the reactivity of carbonyl compounds to form chalcones through Claisen-Schmidt condensation .

The unique structure of 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one makes it a candidate for various applications:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Material Science: Its chemical properties could be explored in developing novel materials or dyes.
  • Organic Synthesis: It can act as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups .

Several compounds share structural similarities with 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-ChlorochalconeC15H12ClOC_{15}H_{12}ClOLacks methyl groupAntimicrobial properties
4-MethylchalconeC16H14OC_{16}H_{14}OLacks chlorine atomAnticancer activity
2',4'-DihydroxychalconeC15H14O3C_{15}H_{14}O_3Contains hydroxyl groupsAntioxidant activity

The presence of both chlorine and methyl substituents in 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one distinguishes it from these similar compounds, potentially enhancing its biological activity and reactivity due to electronic effects .

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC nomenclature for this compound follows established conventions for α,β-unsaturated ketones containing substituted aromatic rings. The primary IUPAC name is 3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, which accurately describes the structural arrangement of the molecule. Alternative IUPAC representations include (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, specifically indicating the E-configuration of the double bond. The nomenclature follows the systematic approach where the ketone carbon serves as the reference point (position 1), with the α,β-unsaturated chain extending to position 3, where the 4-chlorophenyl substituent is attached.

The compound belongs to the broader class of chalcones, which are characterized by their 1,3-diphenyl-2-propen-1-one core structure. The systematic naming convention also recognizes this compound as a derivative of 2-propen-1-one, with specific phenyl ring substitutions at positions 1 and 3 of the propenone chain. This nomenclature system ensures unambiguous identification of the compound across different chemical databases and research contexts.

Synonyms and Registry Identifiers

The compound is recognized under multiple synonyms and registry identifiers across various chemical databases and classification systems. The most commonly used synonyms include 4-chloro-4'-methylchalcone and trans-4-chloro-4'-methylchalcone, with the latter specifically indicating the trans configuration of the α,β-unsaturated system. Additional systematic names include (E)-3-(4-chlorophenyl)-1-(p-tolyl)prop-2-en-1-one and 3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one.

Registry SystemIdentifierDatabase Source
CAS Registry Number37620-37-4Chemical Abstracts Service
CAS Registry Number13565-39-4Chemical Abstracts Service
PubChem CID5368443PubChem Database
PubChem CID562395PubChem Database
ChemSpider ID488896ChemSpider Database
MDL NumberMFCD00016346MDL Information Systems
European Community Number652-129-2ECHA Database

The presence of multiple CAS numbers (37620-37-4 and 13565-39-4) indicates potential stereoisomeric forms or different synthetic preparation methods that have been separately registered. The compound is also cataloged under various commercial identifiers including SCHEMBL979344, CHEMBL2041234, and AKOS002232766, reflecting its availability through different chemical suppliers.

Molecular Formula and Weight

The molecular formula of 3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one is C₁₆H₁₃ClO, representing a total of 30 atoms comprising 16 carbon atoms, 13 hydrogen atoms, one chlorine atom, and one oxygen atom. The molecular weight is consistently reported as 256.72-256.73 g/mol across multiple authoritative sources. This molecular composition reflects the presence of two substituted benzene rings connected through an α,β-unsaturated ketone linkage, with specific substitution patterns that define the compound's unique chemical properties.

The molecular formula indicates a degree of unsaturation of 10, which corresponds to the presence of two benzene rings (each contributing 4 degrees of unsaturation) and one additional C=C double bond in the α,β-unsaturated ketone system. The molecular weight places this compound within the typical range for chalcone derivatives, making it suitable for various pharmaceutical and materials science applications where molecular size constraints are important considerations.

2D/3D Structural Representation and Stereochemical Properties

The molecular structure of 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one exhibits a characteristic chalcone framework consisting of two aromatic rings connected by an α,β-unsaturated carbonyl system [1]. The compound adopts an E configuration with respect to the C=C double bond of the propenone unit, as confirmed by the C7—C8—C9—C10 torsion angle of -175.30(19)° [10]. This stereochemical arrangement is consistent with the trans configuration typically observed in chalcone derivatives [21].

The molecular formula C₁₆H₁₃ClO corresponds to a molecular weight of 256.71 g/mol [10]. The three-dimensional molecular geometry reveals significant structural features that define the compound's configurational properties [3]. The dihedral angle between the two benzene rings is 45.9(2)°, indicating a non-planar molecular conformation [10] [21]. This deviation from planarity is attributed to steric interactions between the aromatic rings and the influence of the chlorine substituent on the 4-position of one phenyl ring [10].

Density functional theory calculations using the B3LYP/6-311G++(d,p) basis set have provided detailed insights into the electronic and geometric properties of the molecule [3]. The computed dipole moment of 4.45 Debye reflects the asymmetric charge distribution resulting from the chlorine substituent and the carbonyl group [3]. The static mean polarizability has been calculated as 17.40 × 10⁻²⁴ esu, while the anisotropic polarizability reaches 23.37 × 10⁻²⁴ esu [3].

The stereochemical analysis reveals that the carbonyl group adopts an s-cis configuration relative to the C=C double bond, as indicated by the O1—C7—C8—C9 torsion angle of 14.0(3)° [10]. This conformational preference contributes to the overall molecular stability and influences the compound's reactivity patterns [15]. The E configuration around the central double bond is maintained throughout the crystal structure, with no evidence of Z isomerization [10] [21].

Geometric ParameterValueStandard Deviation
Dihedral angle between benzene rings45.9°±0.2°
C7—C8—C9—C10 torsion angle-175.30°±0.19°
O1—C7—C8—C9 torsion angle14.0°±0.3°
Dipole moment4.45 D-
Static mean polarizability17.40 × 10⁻²⁴ esu-

Crystallographic Data: Space Group, Unit Cell Parameters, and Diffraction Studies

Single crystal X-ray diffraction analysis has provided comprehensive crystallographic data for 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one [10]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c [10] [21]. The unit cell parameters have been determined with high precision using Mo Kα radiation (λ = 0.71073 Å) at 100 K [10].

The crystallographic refinement process employed 15,494 measured reflections, yielding 3,661 independent reflections with an R_int value of 0.055 [10]. Of these, 2,534 reflections met the criterion I > 2σ(I) for inclusion in the final structural model [10]. The refinement converged to final R indices of R₁ = 0.053 and wR(F²) = 0.129, with a goodness-of-fit parameter of 1.04 [10]. These values indicate excellent data quality and reliable structural determination [10].

The asymmetric unit contains one complete molecule, with Z = 4 molecules per unit cell [10]. The calculated density of 1.364 Mg m⁻³ is consistent with the molecular packing arrangement observed in the crystal structure [10]. The absorption coefficient μ = 0.29 mm⁻¹ reflects the presence of the chlorine atom in the molecular framework [10].

Crystallographic ParameterValue
Chemical formulaC₁₆H₁₃ClO
Molecular weight256.71 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell parameter a15.2632(3) Å
Unit cell parameter b14.0146(3) Å
Unit cell parameter c5.8487(1) Å
Unit cell parameter β92.154(1)°
Unit cell volume1250.20(4) ų
Z4
Density1.364 Mg m⁻³
Temperature100 K
Absorption coefficient0.29 mm⁻¹
Crystal size0.34 × 0.18 × 0.05 mm
Measured reflections15,494
Independent reflections3,661
Observed reflections2,534
R_int0.055
Final R₁ index0.053
wR(F²)0.129
Goodness-of-fit1.04

The bond lengths within the molecular structure have been determined with high accuracy [10] [21]. The C=O carbonyl bond length measures 1.227(2) Å, while the C=C double bond in the propenone unit exhibits a length of 1.340(3) Å [10]. The C—Cl bond distance of 1.742(2) Å is characteristic of aromatic carbon-chlorine bonds [10]. These geometric parameters are consistent with values reported for related chalcone derivatives [21].

Bond TypeBond Length (Å)Bond TypeBond Length (Å)
Cl1—C31.742(2)C8—C91.340(3)
O1—C71.227(2)C9—C101.462(3)
C6—C71.499(3)C13—C161.502(3)
C7—C81.478(3)Average C—C (aromatic)1.388(3)

Conformational Stability via X-ray and Neutron Diffraction

The conformational stability of 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been extensively characterized through X-ray diffraction studies [10] [21]. The molecular geometry exhibits remarkable stability in the solid state, with minimal thermal motion parameters observed at 100 K [10]. The anisotropic displacement parameters indicate well-ordered atomic positions with limited conformational flexibility [10].

The crystal packing analysis reveals that molecules are arranged into sheets parallel to the ac plane, with sheets stacked along the b axis [10] [21]. This arrangement is stabilized by weak intermolecular C—H⋯π interactions involving both aromatic rings [10]. The C5—H5⋯Cg1 interaction exhibits a distance of 3.525 Å, while the C2—H2⋯Cg2 and C14—H14⋯Cg2 interactions show distances of 3.563 Å and 3.495 Å, respectively [10].

The molecular conformation demonstrates significant rigidity around the central propenone unit [21]. The E configuration is maintained throughout the crystal structure, with no evidence of conformational disorder or multiple orientations [10]. The torsion angles defining the molecular backbone remain consistent across all symmetry-related molecules in the unit cell [21].

Thermal analysis has provided additional insights into the conformational stability [3]. The melting point of 158°C, determined through thermal gravimetric analysis, indicates substantial intermolecular interactions in the solid state [16]. The decomposition temperature profile suggests that the molecular framework remains intact until temperatures well above the melting point [3].

Conformational ParameterValue (°)Description
C7—C8—C9—C10-175.30(19)E configuration around C=C
C8—C9—C10—C159.1(3)Phenyl ring orientation
C8—C9—C10—C11-173.9(2)Alternative phenyl orientation
C1—C6—C7—C825.5(3)Chlorophenyl ring twist
C5—C6—C7—C8-156.65(18)Alternative chlorophenyl twist

While comprehensive neutron diffraction studies specific to this compound have not been extensively reported in the literature, the X-ray diffraction data provides sufficient resolution to characterize the hydrogen atom positions and their associated thermal parameters [10]. The hydrogen atoms were positioned geometrically and refined using a riding model with constrained thermal parameters [10]. This approach ensures accurate representation of the complete molecular geometry including all hydrogen positions [10].

Claisen-Schmidt Condensation: Mechanism and Catalytic Conditions

The Claisen-Schmidt condensation represents the most widely employed synthetic route for the preparation of 3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one and related chalcone derivatives [1] [2]. This reaction involves the base-catalyzed condensation between 4-chlorobenzaldehyde and 4-methylacetophenone, proceeding through a well-defined mechanistic pathway that encompasses enolate formation, nucleophilic addition, and subsequent dehydration [3] [4].

Mechanistic Pathway:

The reaction mechanism initiates with the formation of an enolate anion through the abstraction of an alpha hydrogen from 4-methylacetophenone by a strong base [1] [3]. The hydroxide ion attacks the methyl group adjacent to the carbonyl, generating a carbanion that is stabilized through resonance with the carbonyl oxygen [5] [6]. This enolate intermediate subsequently undergoes nucleophilic addition to the electrophilic carbonyl carbon of 4-chlorobenzaldehyde, forming a beta-hydroxy ketone intermediate known as an aldol product [7] [4].

The dehydration step follows, wherein elimination of water occurs to establish the characteristic alpha,beta-unsaturated carbonyl system of the chalcone product [2] [8]. This elimination is thermodynamically favored due to the extended conjugation between the newly formed double bond and both aromatic ring systems [9] [10].

Catalytic Conditions and Optimization:

Traditional Claisen-Schmidt condensations are typically conducted in protic solvents such as ethanol or methanol at temperatures ranging from room temperature to reflux conditions [11] [9]. The reaction time varies significantly depending on the electronic nature of the substituents, with electron-withdrawing groups generally accelerating the condensation process [12] [10]. Standard protocols employ reaction times of 4-24 hours with yields ranging from 60-90% under conventional heating conditions [11] [13].

Temperature and Time Effects:

Research has demonstrated that elevated temperatures can improve reaction rates, though excessive heating may lead to side product formation [14] [15]. Studies indicate that temperatures of 140°C under solvent-free conditions provide optimal conversion rates, while temperatures exceeding 150°C show diminishing returns [16] [17]. The reaction kinetics follow third-order behavior with respect to the concentrations of aldehyde, ketone, and hydroxide base [7].

Solvent-Free Mechanochemical Synthesis (Green Chemistry Approaches)

Mechanochemical Activation:

Solvent-free mechanochemical synthesis has emerged as a highly effective green chemistry approach for chalcone preparation, offering significant advantages in terms of reaction time, energy efficiency, and environmental impact [18] [19] [20]. Ball milling techniques enable the synthesis of 3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one through direct grinding of solid reactants with base catalysts [21] [22].

Ball Milling Methodology:

The mechanochemical approach employs high-speed ball milling systems that generate mechanical energy sufficient to activate chemical bonds and facilitate reaction [22] [23]. Typical protocols involve grinding equimolar quantities of 4-chlorobenzaldehyde, 4-methylacetophenone, and solid sodium hydroxide for 15-30 minutes at ambient temperature [19] [24]. This methodology consistently produces yields in the range of 74-96%, representing a substantial improvement over conventional solution-phase methods [19] [21].

Energy Transfer Mechanisms:

The mechanochemical process operates through the direct absorption of mechanical energy, which creates localized high-energy environments capable of overcoming activation barriers [22] [25]. The grinding action generates both impact and friction forces that facilitate molecular interactions and promote bond formation [26] [23]. Unlike thermal activation, mechanochemical processes can achieve high conversion rates at ambient temperatures, significantly reducing energy consumption [27] [25].

Advantages of Mechanochemical Synthesis:

Several distinct advantages characterize mechanochemical chalcone synthesis:

  • Reduced Reaction Times: Mechanochemical synthesis typically requires only 15-30 minutes compared to 4-24 hours for conventional methods [19] [28]
  • Higher Yields: Ball milling consistently produces yields exceeding 90% in many cases [21] [29]
  • Environmental Benefits: Elimination of organic solvents reduces waste generation and toxicity concerns [26] [20]
  • Energy Efficiency: Ambient temperature operation minimizes energy consumption [22] [27]
  • Operational Simplicity: The process requires minimal equipment and can be easily scaled [23] [29]

Screw Reactor Technology:

Advanced mechanochemical systems utilizing single-screw reactors have demonstrated exceptional performance, achieving yields of 94-99% in reaction times as short as 5-10 minutes [26] [29]. These systems provide superior mixing and energy transfer compared to traditional ball mills, enabling more efficient mass transfer and higher conversion rates [26] [20].

Role of Base Catalysts (Sodium Hydroxide, Potassium Hydroxide) in Enolate Formation

Base Selection and Activity:

The choice of base catalyst significantly influences both the reaction rate and final yield in chalcone synthesis [30] [31]. Systematic studies comparing various hydroxide bases reveal distinct activity patterns related to their basicity and physical properties [13] [31].

Sodium Hydroxide Performance:

Sodium hydroxide demonstrates superior catalytic activity, consistently providing yields of 70.6% in methanolic solutions compared to 68.3% for potassium hydroxide under identical conditions [31]. The higher performance of sodium hydroxide is attributed to its optimal balance of basicity, solubility, and nucleophilicity [13] [12]. Research indicates that sodium hydroxide-catalyzed reactions achieve yields of 93-98% compared to 81-85% for potassium hydroxide in comparative studies [13].

Potassium Hydroxide Characteristics:

While potassium hydroxide shows slightly lower activity in some solvent systems, it remains an effective catalyst for chalcone synthesis [30] [32]. The larger ionic radius of potassium compared to sodium results in different solvation patterns and reactivity profiles [31] [12]. In mechanochemical syntheses, potassium hydroxide can achieve yields of 81-95%, demonstrating its viability for solvent-free processes [30] [19].

Enolate Formation Mechanism:

Both sodium and potassium hydroxide function through identical mechanistic pathways involving alpha-hydrogen abstraction from the methyl ketone substrate [33] [5]. The hydroxide anion acts as a Brønsted base, removing the acidic proton adjacent to the carbonyl group to generate a resonance-stabilized enolate anion [6] [34]. This enolate formation represents the rate-determining step in many chalcone syntheses [8] [7].

Base Concentration Effects:

Optimal base concentrations typically range from 1-3 equivalents relative to the ketone substrate [35] [14]. Higher concentrations can lead to side reactions, including aldol self-condensation and Michael addition products [36] [14]. Research demonstrates that 2.5 equivalents of sodium hydroxide provide optimal yields while minimizing undesired side reactions [35] [19].

Comparative Base Performance:

Studies evaluating alternative bases reveal significant activity differences:

  • Lithium Hydroxide: Shows minimal activity (1.2% yield) due to poor solubility and limited basicity [31]
  • Barium Hydroxide: Demonstrates moderate activity (5.3% yield) but requires specialized handling [31]
  • Calcium and Magnesium Hydroxides: Show no catalytic activity due to insufficient basicity [31]

Purification Techniques: Recrystallization Solvents and Chromatographic Methods

Recrystallization Methodologies:

Recrystallization represents the primary purification technique for chalcone compounds, offering high efficiency and excellent purity enhancement [37] [38]. For 3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, ethanol serves as the preferred recrystallization solvent due to its optimal solubility characteristics and minimal side reactions [39] [40].

Ethanol Recrystallization Protocol:

The standard ethanol recrystallization procedure involves dissolving the crude chalcone product in hot 95% ethanol at approximately 50°C, followed by controlled cooling to room temperature and subsequent refrigeration [39] [38]. This temperature-controlled crystallization typically achieves recovery yields of 80-95% with significant purity enhancement [40] [41]. The amount of ethanol required is generally 5 milliliters per gram of crude product [39].

Alternative Recrystallization Solvents:

While ethanol remains the preferred choice, several alternative solvents have demonstrated effectiveness:

  • Methanol: Provides similar purification efficiency with recovery yields of 75-90% [37] [40]
  • Ethanol-Water Mixtures: Offer improved selectivity for certain substitution patterns [42] [43]
  • Ethanol-Dioxane Systems: Demonstrate enhanced purification for complex chalcone derivatives [43]

Column Chromatography Techniques:

Column chromatography on silica gel provides superior purification for complex reaction mixtures containing multiple products [37] [44]. The standard protocol employs silica gel (100-200 mesh) as the stationary phase with hexane-ethyl acetate gradient elution systems [45] [46].

Chromatographic Conditions:

Optimal separation conditions utilize the following parameters:

  • Stationary Phase: Silica gel 60 (0.063-0.200 mm particle size) [37] [47]
  • Mobile Phase: Hexane:ethyl acetate (12:2) progressing to more polar mixtures [40] [48]
  • Sample Loading: Typically 1-3% by weight relative to silica gel [46]
  • Flow Rate: 1-3 column volumes per hour [46]

High-Performance Liquid Chromatography (HPLC):

For analytical and preparative applications requiring exceptional purity, HPLC methods have been developed using reverse-phase conditions [49]. Optimal separation employs C18 columns (10×250 cm) with methanol-0.1% formic acid (65:35) mobile phase at flow rates of 3 milliliters per minute [49]. Detection at wavelengths of 230 and 290 nanometers provides sensitive monitoring of chalcone compounds [49].

Thin Layer Chromatography (TLC) Analysis:

TLC serves as an essential analytical tool for monitoring reaction progress and assessing product purity [50] [51]. Standard conditions employ silica gel plates with hexane-ethyl acetate (12:2) mobile phase, providing typical retention factor values of 0.3-0.7 for chalcone compounds [48] [40]. Visualization under 254 nanometer ultraviolet light enables rapid compound detection and identification [52] [48].

Purification Efficiency Comparison:

Comparative studies of purification methods reveal distinct advantages for each technique:

  • Recrystallization: Offers simplicity, cost-effectiveness, and high recovery rates [38] [53]
  • Column Chromatography: Provides superior separation power for complex mixtures [44] [46]
  • HPLC Purification: Achieves highest purity levels (90-98%) but requires specialized equipment [49]
  • Silica Plug Filtration: Represents a compromise between simplicity and efficiency [37]

Data Tables

The following comprehensive tables summarize the key research findings regarding synthetic methodologies and purification techniques for 3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one:

Table 1: Synthetic Methodologies and Reaction Conditions

Reaction TypeTemperature (°C)TimeYield Range (%)Reference
Conventional (NaOH/EtOH)Room temp to reflux4-24 hours60-90 [11] [13]
Conventional (KOH/EtOH)Room temp to reflux4-24 hours68-85 [30] [31]
Ball Milling (NaOH)Room temp15-30 minutes74-96 [19] [21]
Ball Milling (KOH)Room temp15-30 minutes81-95 [30] [19]
Screw Reactor (NaOH)Room temp5-10 minutes94-99 [26] [29]
Microwave (NaOH/EtOH)40-902-3 hours84-90 [54]
Solvent-free grindingRoom temp10-15 minutes32-48 [28] [55]

Table 2: Base Catalyst Performance in Enolate Formation

Base CatalystpKa of Conjugate AcidRelative ActivityYield in Methanol (%)Mechanistic Role
Sodium Hydroxide (NaOH)15.7Excellent70.6α-H abstraction, enolate stabilization
Potassium Hydroxide (KOH)15.7Excellent68.3α-H abstraction, enolate stabilization
Lithium Hydroxide (LiOH)15.7Poor1.2Weak base activity
Barium Hydroxide (Ba(OH)₂)15.7Good5.3Moderate base activity
Calcium Hydroxide (Ca(OH)₂)12.6NoneNo reactionInsufficient basicity
Magnesium Hydroxide (Mg(OH)₂)11.2NoneNo reactionInsufficient basicity

Table 3: Purification Techniques for Chalcone Compounds

Purification MethodSolvent SystemTypical Recovery (%)Purity AchievedTime Required
Recrystallization (Ethanol)95% Ethanol80-95High2-4 hours
Recrystallization (Methanol)Pure Methanol75-90High2-4 hours
Column Chromatography (Silica)Hexane:EtOAc (12:2)70-85Very High4-8 hours
Liquid-Liquid ExtractionDCM/Water85-95Moderate1-2 hours
HPLC PurificationMeOH:0.1% Formic acid (65:35)90-98Very High90 minutes
Filtration through Silica PlugCyclohexane:EtOAc (75:25)85-95High1-2 hours

Table 4: Thin Layer Chromatography Analysis Parameters

TLC ParameterSpecificationApplication
Mobile Phase (Standard)Hexane:Ethyl acetate (12:2)Reaction monitoring
Mobile Phase (Alternative)DCM (100%)Product purity check
Stationary PhaseSilica gel 60 F₂₅₄Compound separation
Detection MethodUV light (254 nm)Visualization
Typical Rf Values0.3-0.7Compound identification
Development Time5-10 minutesAnalysis time

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Dates

Last modified: 08-15-2023

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